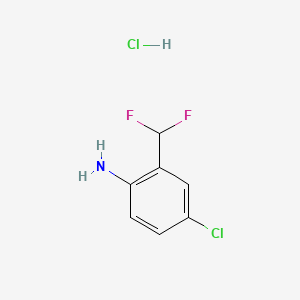

4-Chloro-2-(difluoromethyl)aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-(difluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C7H7Cl2F2N. It is commonly used as a key ingredient in the preparation of agricultural fungicides, such as pyridine fungicides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethyl)aniline hydrochloride typically involves a multi-step process. One common method includes the following steps :

Reaction of parachloroaniline with acyl chloride: This reaction is carried out in the presence of a methylbenzene solvent to obtain an intermediate.

Friedel-Crafts reaction: The intermediate is dissolved in an organic solvent, and trifluoro-acetyl chloride is introduced into a flask containing the mixed liquor of the organic solvent and Lewis acid. The solution of the intermediate is slowly added to the flask dropwise to perform the Friedel-Crafts reaction, resulting in an acylate intermediate.

Hydrolysis: The acylate intermediate is hydrolyzed under acidic conditions to remove protective groups and form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It undergoes nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(difluoromethyl)aniline hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antifungal properties.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Used in the production of agricultural fungicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)aniline hydrochloride involves the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to cell wall destabilization, loss of osmotic balance, and ultimately, fungal cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in the demethylation of 14α-methyl sterols.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-fluoroaniline: Similar structure but lacks the difluoromethyl group.

2-(Difluoromethyl)aniline hydrochloride: Similar structure but lacks the chloro group.

Uniqueness

4-Chloro-2-(difluoromethyl)aniline hydrochloride is unique due to its combination of chloro and difluoromethyl groups, which contribute to its specific chemical and biological properties.

Biological Activity

4-Chloro-2-(difluoromethyl)aniline hydrochloride is a fluorinated aniline derivative that has garnered attention for its potential biological activities. This compound's structure includes a chloro group and a difluoromethyl substituent, which can significantly influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | [XXXXXX] |

| Molecular Formula | C7H6ClF2N |

| Molecular Weight | 179.58 g/mol |

| Melting Point | [Data not available] |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including proteins and enzymes. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Enzyme Inhibition

Studies have indicated that compounds containing difluoromethyl groups can exhibit significant enzyme inhibition properties. For instance, the presence of fluorine atoms is known to modify the electronic properties of the molecule, potentially enhancing its interaction with active sites of enzymes.

Case Studies

-

Anticancer Activity

- A study investigated the effects of various aniline derivatives on cancer cell lines, revealing that this compound exhibited cytotoxic effects against several types of cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

-

Antimicrobial Properties

- Research has demonstrated that fluorinated anilines possess antimicrobial activity. In vitro tests showed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

-

Neuroprotective Effects

- Preliminary studies indicated that this compound may have neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of neuroinflammatory pathways.

Comparative Analysis

The biological activity of this compound can be compared with other fluorinated anilines to understand its unique properties better:

| Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Potential |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| 4-Fluoroaniline | Moderate | High | Low |

| 3,5-Difluoroaniline | High | Moderate | Moderate |

Research Findings

Recent literature has highlighted the significance of fluorinated compounds in drug development due to their unique pharmacological properties. The incorporation of difluoromethyl groups has been linked to enhanced bioactivity and selectivity for specific biological targets.

Key Findings

- Fluorine's Role: Fluorine atoms can stabilize molecular conformations and improve binding affinity to target proteins.

- SAR Studies: Structure-activity relationship (SAR) studies emphasize the importance of substituents in determining the biological efficacy of aniline derivatives.

- Potential Applications: Given its diverse biological activities, this compound may serve as a lead compound for further development in therapeutic applications.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its mechanism of action, potential side effects, and interactions with other drugs will be crucial for assessing its viability as a therapeutic agent.

Properties

Molecular Formula |

C7H7Cl2F2N |

|---|---|

Molecular Weight |

214.04 g/mol |

IUPAC Name |

4-chloro-2-(difluoromethyl)aniline;hydrochloride |

InChI |

InChI=1S/C7H6ClF2N.ClH/c8-4-1-2-6(11)5(3-4)7(9)10;/h1-3,7H,11H2;1H |

InChI Key |

SCEPERNCMRSUSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)F)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.